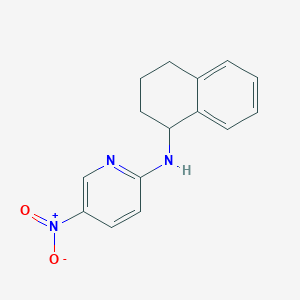![molecular formula C25H34N2O2 B5109387 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide is a synthetic compound that belongs to the class of opioids. It is commonly referred to as CPP-109 and is a derivative of the drug modafinil. CPP-109 is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CPP-109 inhibits the activity of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide, which leads to an increase in the acetylation of histones. This, in turn, leads to changes in gene expression, which can have a wide range of effects on cellular function. The exact mechanism by which CPP-109 exerts its therapeutic effects is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity.
Biochemical and Physiological Effects
CPP-109 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in neuronal plasticity, which can lead to improvements in cognitive function. It has also been shown to reduce the expression of genes involved in inflammation, which can have therapeutic applications in various inflammatory disorders.
Advantages and Limitations for Lab Experiments
CPP-109 has several advantages for use in laboratory experiments. It is a potent inhibitor of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide and has been shown to have a wide range of effects on gene expression. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use in laboratory experiments. It is a synthetic compound and may have limited applicability to natural systems. It may also have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CPP-109. One potential application is in the treatment of addiction. CPP-109 has been shown to be effective in reducing drug-seeking behavior in preclinical studies and may have potential as a treatment for various types of addiction. Another potential application is in the treatment of depression and anxiety. CPP-109 has been shown to have antidepressant and anxiolytic effects in preclinical studies and may have potential as a treatment for these disorders. Finally, further research is needed to fully understand the mechanism by which CPP-109 exerts its therapeutic effects and to identify potential off-target effects that could limit its clinical applicability.
Synthesis Methods
CPP-109 is synthesized by a multi-step process starting from modafinil. The first step involves the conversion of modafinil to its acid form, which is then reacted with cyclopentylamine to yield the amide intermediate. The amide intermediate is then reacted with 1-[2-(2-methylphenyl)ethyl]-4-piperidine to form the final product, CPP-109.
Scientific Research Applications
CPP-109 has been studied extensively for its potential therapeutic applications in various neurological disorders such as addiction, depression, and anxiety. It has been shown to be effective in reducing drug-seeking behavior in preclinical studies and has also been studied for its potential use in the treatment of alcohol addiction.
properties
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-20-6-2-3-7-22(20)12-16-26-14-10-21(11-15-26)18-27(24-8-4-5-9-24)25(28)23-13-17-29-19-23/h2-3,6-7,13,17,19,21,24H,4-5,8-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKKEPRKNDREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)